molecular formula C13H22O B13977030 1-Cyclohexyl-3-methylhex-4-en-1-one CAS No. 62835-01-2

1-Cyclohexyl-3-methylhex-4-en-1-one

Katalognummer: B13977030
CAS-Nummer: 62835-01-2
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: QZRSDZLFBXBCQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-methylhex-4-en-1-one is an organic compound with the molecular formula C13H22O. It is a ketone characterized by a cyclohexyl group attached to a hexenone backbone.

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-3-methylhex-4-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-methylhex-4-en-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. The product is then purified through distillation or recrystallization .

Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. These methods often employ metal catalysts and high-pressure reactors to facilitate the reaction. The choice of catalyst and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

1-Cyclohexyl-3-methylhex-4-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-3-methylhex-4-en-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-methylhex-4-en-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use and the environment in which it is applied .

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-3-methylhex-4-en-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

62835-01-2

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

1-cyclohexyl-3-methylhex-4-en-1-one

InChI

InChI=1S/C13H22O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h3,7,11-12H,4-6,8-10H2,1-2H3

InChI-Schlüssel

QZRSDZLFBXBCQB-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(C)CC(=O)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.